molecular formula C30H51NO14 B8103854 Cbz-NH-peg10-CH2cooh

Cbz-NH-peg10-CH2cooh

Cat. No.: B8103854
M. Wt: 649.7 g/mol
InChI Key: CDROVQHMAJTNSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-NH-peg10-CH2cooh typically involves the reaction of carbobenzyloxy-protected amine with polyethylene glycol and a carboxylic acid derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Cbz-NH-peg10-CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-NH-peg10-CH2cooh has a wide range of applications in scientific research, including:

Mechanism of Action

Cbz-NH-peg10-CH2cooh functions as a linker in PROTACs, which are designed to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its activity within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-NH-peg10-CH2cooh is unique due to its optimal length of polyethylene glycol chain, which provides a balance between flexibility and stability in PROTAC synthesis. This compound’s specific structure allows for efficient protein degradation, making it a valuable tool in targeted therapy research .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO14/c32-29(33)27-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-31-30(34)45-26-28-4-2-1-3-5-28/h1-5H,6-27H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDROVQHMAJTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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